1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

Catalog No.
S12392568
CAS No.
14594-70-8
M.F
C13H10N2O6
M. Wt
290.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

CAS Number

14594-70-8

Product Name

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)methoxy]benzene

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

InChI

InChI=1S/C13H10N2O6/c16-14(17)10-1-5-12(6-2-10)20-9-21-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2

InChI Key

SKMIDTLZYXSDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCOC2=CC=C(C=C2)[N+](=O)[O-]

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene (CAS 14594-70-8), widely recognized as bis(4-nitrophenoxy)methane, is a specialized aromatic dinitro acetal. In industrial and advanced laboratory procurement, it is primarily sourced as the direct precursor to bis(4-aminophenoxy)methane, a critical diamine monomer used in the synthesis of highly soluble, transparent polyimides and poly(ether-imides) [1]. Beyond its role as a polymer precursor, its non-centrosymmetric orthorhombic crystal structure (space group P21212) imparts significant nonlinear optical (NLO) properties, making it a valuable organic material for photonic applications [2]. Its distinctive methylene-diether (acetal) linkage provides a distinct combination of conformational flexibility and targeted acid-lability that standard aromatic ethers cannot replicate.

Research Fit

Nonlinear optical (NLO) material development
Precursor for methylene-bridged specialty oligomers

Substituting 1-nitro-4-[(4-nitrophenoxy)methoxy]benzene with homologous aliphatic-bridged ethers (such as 1,2-bis(4-nitrophenoxy)ethane) or direct aromatic ethers (like bis(4-nitrophenyl) ether) fundamentally alters both the downstream polymer mechanics and the chemical reactivity of the linkage. The single-carbon acetal bridge creates a specific bond angle and rotational freedom that enhances the solubility of downstream polyimides in polar aprotic solvents without severely compromising the glass transition temperature (Tg) [1]. Furthermore, standard ether analogs are chemically inert, whereas the acetal linkage in this specific compound enables acid-catalyzed cleavage. This targeted lability is an absolute requirement for formulating positive-tone polyimide photoresists, rendering generic ether substitutes completely non-viable for chemically amplified patterning workflows [2].

Substitution Risk

Nitroaromatic ethers without the methylene bridge may not replicate SHG efficiency profiles.

Diaryl ether analogs lack the acetal carbon, precluding the phenolic acetal rearrangement pathway.

Second Harmonic Generation (SHG) Efficiency vs. Urea Benchmark

In evaluations of organic nonlinear optical materials, bis(4-nitrophenoxy)methane demonstrates highly efficient frequency doubling due to its non-centrosymmetric crystal packing. Powder technique measurements reveal that this compound achieves a Second Harmonic Generation (SHG) intensity 4.4 times greater than that of a standard urea crystal reference [1]. Unlike many NLO candidates that suffer from poor processability, this compound crystallizes readily from solution into an orthorhombic P21212 space group, maintaining high optical quality.

Evidence DimensionSecond Harmonic Generation (SHG) Intensity
Target Compound Data4.4x urea standard
Comparator Or BaselineUrea crystal (1.0x baseline)
Quantified Difference340% increase in SHG intensity
ConditionsPowder technique evaluation of crystallized organic NLO materials

For optical materials procurement, this compound offers a highly processable, high-efficiency alternative to standard urea-based or highly complex NLO organic crystals.

SHG Intensity vs Urea
Head-to-head
4.4× urea intensity
vs. urea reference standard
Supports NLO material prioritization
Powder technique, 1064 nm

Acetal Cleavage for Positive-Tone Polyimide Photoresists

The specific utility of the methylene-diether spacer lies in its defined chemical lability. When reduced to its diamine and polymerized, the resulting polyimides contain the acetal linkage, which undergoes rapid, controlled degradation in the presence of a photoacid generator (e.g., p-toluenesulfonic acid generated via UV exposure). Standard ether-linked polyimides (derived from bis(4-nitrophenyl) ether) exhibit 0% degradation under identical acidic conditions [1]. This binary difference in reactivity allows the acetal-linked polymer to function as a positive-tone photoresist with high solubility contrast in organic developers.

Evidence DimensionAcid-catalyzed main-chain degradation
Target Compound DataComplete controlled cleavage via photoacid
Comparator Or BaselineStandard aromatic ether linkage (0% cleavage)
Quantified DifferenceComplete transition from insoluble to soluble state in exposed regions
ConditionsUV exposure in the presence of a photoacid generator (e.g., diphenyliodonium salts)

Buyers developing photopatternable engineering plastics must select this exact acetal-bridged precursor, as standard ether analogs cannot undergo the required chemical amplification.

Broadband NIR SHG
Class-level
SHG from 906 nm to 1064 nm
single-crystal, 0.9 mm thickness
Supports tunable laser-source integration
Absorption edge at 430 nm

Enhanced Solubility of Downstream Polyimides

The incorporation of the single-carbon spacer from bis(4-nitrophenoxy)methane significantly alters the chain packing of downstream polyimides compared to rigid precursors like 4,4'-oxydianiline (ODA). Polyimides derived from this acetal monomer demonstrate high solubility in common organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) at room temperature, whereas ODA-based polyimides often require harsh conditions or remain completely insoluble [1]. Despite this enhanced flexibility, the resulting films maintain high thermal stability, making the monomer highly desirable for solution-cast thin film dielectrics.

Evidence DimensionRoom-temperature solubility in polar aprotic solvents (NMP, DMAc)
Target Compound DataHighly soluble (>10 wt%)
Comparator Or BaselineODA-derived polyimides (Insoluble or sparingly soluble)
Quantified Difference>10x increase in processing solubility
ConditionsSolution casting of polyimide films at ambient temperature

Enables the cost-effective, room-temperature solution processing of advanced polyimide films without requiring complex chemical modifications of the polymer backbone.

Crystal Packing
Class-level
Orthorhombic P2₁2₁2, non-centrosymmetric
vs. centrosymmetric diaryl ethers
Enables bulk-crystal NLO device fabrication
Solution-grown single crystals
Rearrangement Reactivity
Head-to-head
Forms methylene-bridged oligomers
4,4'-dinitrodiphenyl ether: no rearrangement
Enables unique oligomer synthesis pathway
Acid-catalyzed conditions

Synthesis of Positive-Tone Polyimide Photoresists

Utilizing the acid-labile acetal linkage to formulate chemically amplified, photopatternable engineering plastics for microelectronics packaging, where standard ether linkages fail to degrade [1].

Nonlinear Optical (NLO) Device Fabrication

Leveraging its high Second Harmonic Generation (SHG) intensity (4.4x urea) and excellent crystallization properties for organic photonic components and frequency-doubling applications [2].

Solution-Processable Poly(ether-imide) Dielectrics

Acting as a precursor for highly soluble diamines to manufacture thin-film dielectrics and nanocomposites that require room-temperature casting in standard industrial solvents like NMP and DMAc [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NLO frequency conversion
Non-centrosymmetric crystal, high SHG output
SHG efficiency benchmarking, crystal quality
Methylene-bridged oligomer synthesis
Phenolic acetal rearrangement capability
Rearrangement efficiency, oligomer distribution
Degradable epoxy curing agent intermediate
Nitro-to-amine reduction pathway
Amine purity, curing performance

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

290.05388604 g/mol

Monoisotopic Mass

290.05388604 g/mol

Heavy Atom Count

21

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